(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene, commonly referred to as DMDOBIN, is a chiral organic compound belonging to the binaphthalene family. Its molecular formula is C24H22O2, and it has a molecular weight of 342.4 g/mol. The compound features two methoxy groups (-OCH3) at the 3,3' positions on one naphthalene ring and two methyl groups (-CH3) at the corresponding positions on the other naphthalene ring, contributing to its chirality due to a chiral carbon atom at the bridgehead position of the binaphthalene framework. DMDOBIN is characterized as a white to off-white crystalline solid with a melting point ranging from 175 to 178°C .
DMDOBIN exhibits notable biological activities, including:
Several methods have been developed for synthesizing DMDOBIN:
DMDOBIN has a wide range of applications across various fields:
Studies have shown that DMDOBIN interacts with various biological molecules and systems:
DMDOBIN shares structural characteristics with several related compounds. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-2,2'-Dimethoxy-1,1'-binaphthalene | Lacks methyl substitutions at 2,2' positions | Simpler structure; less steric hindrance |
| (R)-3,3'-Dibromo-2,2'-dimethyl-1,1'-binaphthyl | Contains bromine substituents instead of methoxy | Increased reactivity due to halogen presence |
| (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene | Hydroxyl groups instead of methoxy | Different functional group impacts reactivity |
DMDOBIN's unique combination of methoxy and methyl substitutions contributes to its distinct physical and chemical properties compared to these similar compounds. Its high symmetry and chirality enhance its utility in asymmetric synthesis and catalysis .